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Introduction
Targeted DNA and RNA sequencing have become indispensable tools in modern biological

research and drug development. These methodologies allow for the focused investigation of

specific genomic regions of interest, enabling highly sensitive and cost-effective analysis of

genetic variation. Standard sequencing protocols have been well-established, but innovations

in nucleotide chemistry, particularly the use of modified deoxynucleotide triphosphates (dNTPs)

and dideoxynucleotide triphosphates (ddNTPs), are paving the way for novel applications with

improved accuracy and efficiency.

This document provides detailed application notes and protocols for two such innovative

targeted sequencing approaches:

ClickSeq™ and Tiled-ClickSeq™: A targeted RNA sequencing method utilizing 3'-azido-2',3'-

dideoxynucleotides (azido-ddNTPs) for fragmentation-free library preparation with

significantly reduced chimera formation.[1][2][3][4][5][6]
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Selenium-Enhanced Targeted PCR: A method for increasing the specificity and sensitivity of

PCR-based targeted sequencing through the incorporation of selenium-modified dNTPs.

These protocols are designed to provide researchers, scientists, and drug development

professionals with the necessary information to understand, evaluate, and implement these

advanced techniques in their own laboratories.

Application Note 1: ClickSeq™ and Tiled-ClickSeq™
for Targeted RNA Sequencing
Overview
ClickSeq™ is a novel method for next-generation sequencing (NGS) library preparation that

employs "click chemistry" for the ligation of sequencing adapters, rather than traditional

enzymatic reactions.[4][5] A key feature of this technique is the use of 3'-azido-2',3'-

dideoxynucleotides (azido-ddNTPs) to induce stochastic chain termination during reverse

transcription. This process generates cDNA fragments of varying lengths without the need for

mechanical or enzymatic fragmentation of the initial RNA sample.[3][4][6]

Tiled-ClickSeq™ is an adaptation of this method specifically for targeted sequencing. It utilizes

multiple "tiled" primers that are designed to anneal at regular intervals along a specific RNA

target, such as a viral genome.[7][8][9][10][11] This approach allows for the complete and

targeted amplification of long RNA molecules.

Key Advantages of ClickSeq™ and Tiled-ClickSeq™
Ultra-low Artifactual Chimera Formation: By eliminating the need for fragmentation and

enzymatic ligation, ClickSeq™ significantly reduces the formation of chimeric sequences,

which are a common artifact in standard RNA-seq library preparation.[4][12] This is

particularly advantageous for studying viral recombination and other rare fusion events.[3][4]

Fragmentation-Free Library Preparation: The stochastic termination by azido-ddNTPs

obviates the need for a separate RNA fragmentation step, simplifying the workflow and

preserving the integrity of the input RNA.[1][2][3][5]

Simplified Workflow: The use of click chemistry for adapter ligation is highly efficient and

specific, leading to a more streamlined and robust protocol.[5]
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Targeted Sequencing with a Single Primer Pool: Tiled-ClickSeq™ allows for the targeted

sequencing of long RNAs using a single pool of forward primers, simplifying assay design

compared to paired-primer strategies.[7][8][10]

Data Presentation: Performance of ClickSeq™

Metric ClickSeq™
Standard RNA-Seq
(Fragmentation/Lig
ation)

Reference

Artifactual

Recombination Rate

< 3 aberrant events

per million reads

Can be significantly

higher, especially with

low input RNA

[4]

Chimera Formation Ultra-low

A known issue, can

lead to

misinterpretation of

data

[5][12]

Workflow Complexity

Simplified (no

fragmentation or

enzymatic ligation)

More complex, with

additional steps for

fragmentation and

ligation

[3][5]

Experimental Workflow: Tiled-ClickSeq™
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Caption: Tiled-ClickSeq™ Experimental Workflow.

Experimental Protocol: Tiled-ClickSeq™ for Targeted
Viral Genome Sequencing
This protocol is a generalized procedure based on published methods.[7][8][10] Optimization

may be required for different RNA targets and sample types.

1. Reverse Transcription with Stochastic Termination

Reaction Setup: In a sterile, nuclease-free tube, combine the following:

Viral RNA template (10-100 ng)

Tiled forward primer pool (1 µM final concentration)

dNTP mix (final concentration of each dNTP, e.g., 500 µM)

Azido-ddNTP mix (the ratio of azido-ddNTP to dNTP will determine the average fragment

length; start with a ratio of 1:1000 and optimize as needed)
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Reverse transcriptase buffer (1x)

DTT (as recommended for the reverse transcriptase)

RNase inhibitor

Reverse transcriptase enzyme

Nuclease-free water to the final volume

Incubation: Incubate the reaction according to the reverse transcriptase manufacturer's

recommendations (e.g., 50°C for 60 minutes).

Enzyme Inactivation: Inactivate the reverse transcriptase by heating (e.g., 70°C for 15

minutes).

2. cDNA Purification

Purify the single-stranded cDNA fragments using a suitable method, such as magnetic beads

(e.g., AMPure XP) or a spin column-based kit, to remove unincorporated primers, dNTPs,

and azido-ddNTPs. Elute the purified cDNA in nuclease-free water.

3. Click Ligation of Sequencing Adapter

Reaction Setup: In a sterile tube, combine the following:

Purified 3'-azido-cDNA

5'-alkyne-modified i5 sequencing adapter (with or without a Unique Molecular Identifier,

UMI)

Copper(I) catalyst (e.g., pre-mixed with a stabilizing ligand)

Click reaction buffer

Nuclease-free water to the final volume

Incubation: Incubate the reaction at room temperature for 30-60 minutes.
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4. Purification of Ligated Product

Purify the click-ligated single-stranded DNA using magnetic beads or a spin column to

remove unligated adapters and reaction components.

5. PCR Amplification

Reaction Setup: In a sterile tube, combine the following:

Purified click-ligated ssDNA

i7 indexing primer

A forward primer that anneals to the 5' end of the ligated adapter

High-fidelity DNA polymerase and buffer

dNTP mix

Nuclease-free water to the final volume

PCR Cycling: Perform PCR with an initial denaturation step, followed by an optimized

number of cycles of denaturation, annealing, and extension, and a final extension step. The

number of cycles should be minimized to avoid PCR duplicates.

6. Library Quantification and Sequencing

Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size

distribution using a bioanalyzer.

Pool and sequence the library on an Illumina platform.

Application Note 2: Selenium-Enhanced Targeted
PCR for Improved Specificity
Overview
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For targeted sequencing applications that rely on PCR for the initial enrichment of target

regions, the specificity of the PCR amplification is critical. Off-target amplification can lead to

wasted sequencing reads and reduced sensitivity for detecting low-frequency variants. The use

of selenium-modified dNTPs (Se-dNTPs) in the PCR reaction has been shown to significantly

enhance amplification specificity.

The proposed mechanism for this enhancement is that the larger selenium atom, replacing an

oxygen atom in the phosphate backbone, stalls the DNA polymerase. This pause provides

more time for the polymerase's proofreading activity to identify and excise incorrectly

incorporated nucleotides, thereby reducing mispriming and non-specific amplification.

Key Advantages of Selenium-Enhanced PCR
Increased Specificity: Se-dNTPs can suppress the formation of non-specific PCR products

by over 240-fold.

Enhanced Sensitivity: By reducing background amplification, Se-dNTPs can improve the

detection of low-copy number targets.

Simplified PCR Optimization: The use of Se-dNTPs can make PCR more robust and reduce

the need for extensive optimization of primer design and annealing temperatures.

Data Presentation: By-product Suppression with Se-
dNTPs

DNA Polymerase
Approximate Fold Suppression of By-
products with Se-dNTPs

Vent (exo-) 19.7

Vent 9.0

LA Taq 61.6

Phusion 9.8

Data adapted from publicly available research.
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Experimental Workflow: Targeted PCR with Se-dNTPs
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Caption: Workflow for Selenium-Enhanced Targeted PCR.

Experimental Protocol: Targeted PCR with Se-dNTPs
This protocol provides general guidelines for incorporating Se-dNTPs into a targeted PCR

workflow. The optimal concentration of Se-dNTPs and the ratio to standard dNTPs may need to

be determined empirically.

1. PCR Reaction Setup

Two main strategies can be employed:

Replacement: Replace one of the four standard dNTPs with its corresponding Se-dNTP.

Supplementation: Add all four Se-dNTPs to the standard dNTP mix.

Example Reaction Mix (Supplementation Strategy):

Genomic DNA template (1-100 ng)
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Forward primer (0.1-0.5 µM)

Reverse primer (0.1-0.5 µM)

Standard dNTP mix (e.g., 200 µM each)

Se-dNTP mix (e.g., 50 µM each)

High-fidelity DNA polymerase and buffer (with MgCl2)

Nuclease-free water to the final volume

2. Thermal Cycling

Use a standard thermal cycling program, which may not require significant modification from

a protocol using only standard dNTPs.

Initial Denaturation: 95-98°C for 30 seconds to 2 minutes.

Cycling (25-35 cycles):

Denaturation: 95-98°C for 10-30 seconds.

Annealing: 55-65°C for 15-30 seconds (primer Tm dependent).

Extension: 72°C, with time dependent on amplicon length and polymerase speed.

Final Extension: 72°C for 5-10 minutes.

3. Product Analysis and Purification

Analyze the PCR product on an agarose gel to confirm the presence of a single, specific

band of the expected size.

Purify the PCR product using a gel extraction kit or magnetic beads to remove primers,

dNTPs, and Se-dNTPs.

4. Downstream Applications
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The purified, high-specificity amplicon is now ready for downstream applications, including:

NGS library preparation (e.g., end-repair, A-tailing, and adapter ligation).

Sanger sequencing for validation.

Conclusion
The use of modified ddNTPs and dNTPs offers exciting possibilities for enhancing targeted

sequencing protocols. ClickSeq™ and its targeted variant, Tiled-ClickSeq™, provide a powerful

method for RNA sequencing with exceptionally low rates of artifactual chimeras, making it ideal

for applications where the detection of rare events is crucial. Selenium-enhanced PCR offers a

straightforward approach to improving the specificity and sensitivity of PCR-based targeted

sequencing, leading to higher quality data and more reliable results. By incorporating these

advanced methodologies, researchers, scientists, and drug development professionals can

push the boundaries of targeted sequencing and gain deeper insights into the complexities of

the genome and transcriptome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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